Ethyl bromodifluoroacetate
Overview
Description
Ethyl bromodifluoroacetate is a chemical compound that has been extensively studied for its reactivity and utility in organic synthesis. It serves as a versatile reagent in various chemical transformations, including the formation of C-C bonds, N-formylation of amines, and synthesis of difluorinated molecules.
Synthesis Analysis
The synthesis of ethyl bromodifluoroacetate involves its use as a difluoroacetylating agent in copper-catalyzed reactions. For instance, it has been used in the regioselective bromodifluoroacetylation of alkenes under mild conditions, avoiding byproducts from hydrodifluoroacetylation and direct alkenyl C-H difluoroacetylation . Additionally, it has been employed as a carbonyl source in the palladium-catalyzed carboxylation of aromatic acids to synthesize monoethyl phthalate derivatives .
Molecular Structure Analysis
The molecular structure of ethyl bromodifluoroacetate allows for diverse reactivity patterns. Its structure contains a bromine atom and a difluoromethyl group, which are key functional groups that participate in various chemical reactions. The presence of these groups enables the molecule to act as a precursor for difluorocarbene, which can be trapped by different nucleophiles .
Chemical Reactions Analysis
Ethyl bromodifluoroacetate exhibits a wide range of chemical reactivities. It has been used in the visible light-mediated organocatalytic activation, coupling with indoles and anilines to form bisindolyl and bisanilinoyl acetate derivatives . It also participates in the N-formylation of amines, providing a novel approach to N-formamides . Furthermore, it has been utilized in the synthesis of unsymmetrical α,α-diarylacetates , and in the assembly of 1,3,5-triazines as a C1 source .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl bromodifluoroacetate, such as its stability and reactivity, make it an attractive reagent in organic synthesis. Its ability to act as a difluorocarbene source under various conditions, including transition metal-free environments, highlights its versatility . The compound's reactivity with imines in the presence of a rhodium catalyst to yield difluoro-β-lactams or 3-amino-2,2-difluorocarboxylic esters further demonstrates its utility in synthesizing complex fluorinated molecules10.
Scientific Research Applications
Copper-Catalyzed N-Formylation of Amines
Ethyl bromodifluoroacetate has been used as an N-formylating reagent in copper-catalyzed N-formylation of amines. This process is efficient for primary, secondary, cyclic arylamines, and aliphatic amines, providing N-formamides in moderate-to-excellent yields (Li et al., 2018).
Rhodium-Catalyzed Reformatsky-Type Reaction
This compound is effective in the Reformatsky-type reaction with carbonyl compounds, conducted in the presence of RhCl(PPh3)3, yielding β-hydroxy-α,α-difluoro carboxylic acid ethyl ester products (Sato et al., 2004).
1,4-Addition Reaction with Michael Acceptors
Ethyl bromodifluoroacetate reacts with Michael acceptors to form 1,4-adducts exclusively, enhancing the reaction's efficiency and simplifying the work-up process (Sato et al., 2003).
Synthesis of Compounds Containing CF2 Group
The reaction of ethyl bromodifluoroacetate in the presence of copper powder is used for synthesizing compounds containing a CF2 group. This method has been applied to synthesize various products, including cross-coupling products and radical addition products (Sato et al., 2004).
Triple Mode of Alkylation
Ethyl bromodifluoroacetate exhibits a triple mode of chemical reactivity, including N, O-Difluoromethylation, N-Ethylation, and S-(ethoxycarbonyl)difluoromethylation. This diverse reactivity is dependent on nucleophilicity and the base used (Polley et al., 2018).
Safety And Hazards
Ethyl bromodifluoroacetate is highly flammable and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp 2 )–CF 2 H bond formation such as meta -selective C–H difluoromethylation of (hetero)arenes or decarboxylative .
properties
IUPAC Name |
ethyl 2-bromo-2,2-difluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSJDVYTJUCXRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216845 | |
Record name | Ethyl bromodifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl bromodifluoroacetate | |
CAS RN |
667-27-6 | |
Record name | Ethyl bromodifluoroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl bromodifluoroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000667276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl bromodifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl bromodifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL BROMODIFLUOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QFZ6JJ5YH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.